

GHS Hazard Statements for 3-Ethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylcyclopentanone**

Cat. No.: **B081463**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS hazard statements associated with **3-Ethylcyclopentanone**. It includes a summary of quantitative hazard data, detailed experimental protocols for hazard determination, and a visualization of the potential biological pathways affected. This document is intended to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

GHS Hazard Classification

3-Ethylcyclopentanone is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

- H226: Flammable liquid and vapor.[\[1\]](#)[\[2\]](#)[\[3\]](#) This indicates that the substance can ignite under certain conditions.
- H315: Causes skin irritation.[\[3\]](#)[\[4\]](#) This suggests that direct contact with the skin may lead to inflammation and reversible damage.
- H319: Causes serious eye irritation.[\[3\]](#)[\[4\]](#) This indicates that contact with the eyes can cause significant, but reversible, damage.

The corresponding GHS pictograms are the flame symbol for flammability and the exclamation mark for skin and eye irritation. The signal word is "Warning".[\[1\]](#)[\[3\]](#)

Quantitative Hazard and Physical Property Data

The following tables summarize the key quantitative data associated with the hazards and physical properties of **3-Ethylcyclopentanone**.

Table 1: Toxicological Data

Parameter	Value	Species	Route	Source
LD50 (Lethal Dose, 50%)	Data not available	-	-	-
LC50 (Lethal Concentration, 50%)	Data not available	-	-	-

Table 2: Physicochemical and Flammability Data

Property	Value	Method/Conditions	Source
Flash Point	31 °C (88 °F)	Closed Cup	[2][5]
Boiling Point	171 °C	-	[5]
Density	0.9015 g/cm³	425 °C	[5]

Experimental Protocols

The determination of GHS hazard statements is based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Flammability Testing (for H226)

The "Flammable liquid and vapor" classification is determined by measuring the flash point of the substance. A common method is the Pensky-Martens Closed Cup test (ASTM D93).

Methodology:

- A sample of **3-Ethylcyclopentanone** is placed in a test cup and heated at a slow, constant rate.
- A stirring device ensures uniform temperature throughout the sample.
- An ignition source is directed into the cup at regular temperature intervals.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439) (for H315)

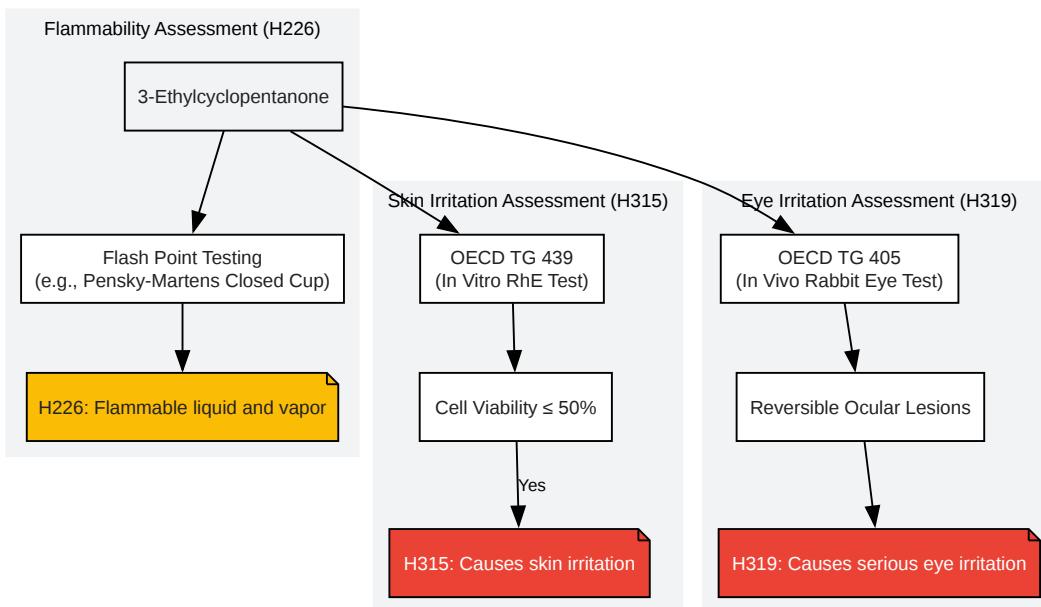
This in vitro method is used to assess the skin irritation potential of a chemical, avoiding the use of live animals.

Methodology:

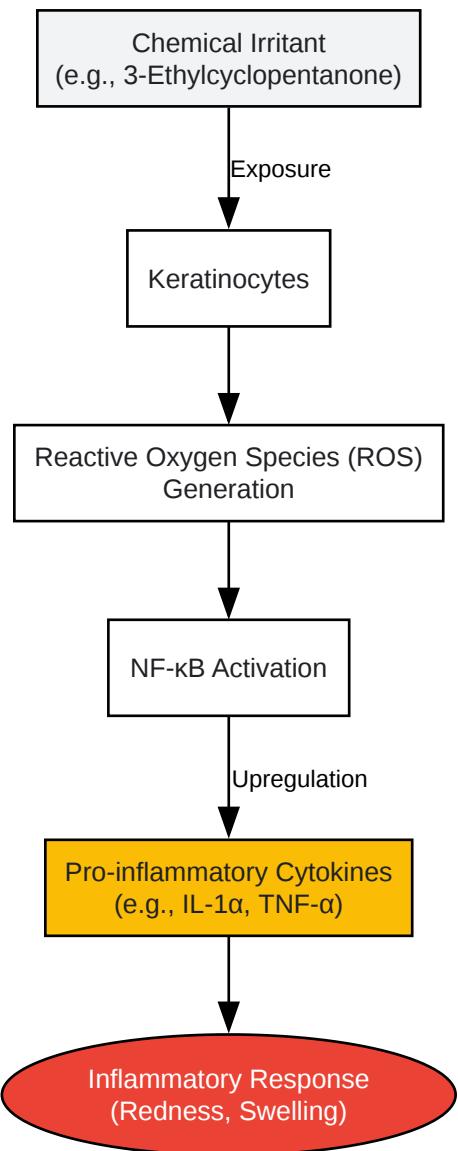
- A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.
- A small amount of **3-Ethylcyclopentanone** is applied topically to the surface of the RhE tissue.
- The tissue is incubated with the chemical for a defined period (e.g., 60 minutes).
- After incubation, the chemical is washed off, and the tissue is transferred to fresh medium to recover for approximately 42 hours.
- Cell viability is then assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the MTT reagent into a blue formazan product, which is then extracted and measured.
- If the cell viability is reduced to 50% or less compared to a negative control, the substance is classified as a skin irritant (GHS Category 2).

Acute Eye Irritation/Corrosion (OECD Test Guideline 405) (for H319)

This test is typically performed *in vivo*, using albino rabbits, to assess the potential of a substance to cause eye irritation or damage.


Methodology:

- A single dose of **3-Ethylcyclopentanone** is applied to the conjunctival sac of one eye of an experimental animal. The other eye remains untreated and serves as a control.
- The eyes are examined for signs of irritation at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
- Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.
- The reversibility of any observed effects is also evaluated over a period of up to 21 days.
- Based on the severity and reversibility of the ocular lesions, the substance is classified for its eye irritation potential.


Signaling Pathways in Chemical-Induced Irritation

While specific signaling pathways for **3-Ethylcyclopentanone**-induced irritation have not been fully elucidated, the general mechanisms of chemical-induced skin and eye irritation involve a cascade of cellular events. The following diagram illustrates a generalized workflow for assessing skin irritation potential.

GHS Hazard Determination Workflow for 3-Ethylcyclopentanone

Generalized Signaling Pathway for Chemical-Induced Skin Irritation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 4. store.astm.org [store.astm.org]
- 5. oecd.org [oecd.org]
- To cite this document: BenchChem. [GHS Hazard Statements for 3-Ethylcyclopentanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081463#ghs-hazard-statements-for-3-ethylcyclopentanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com